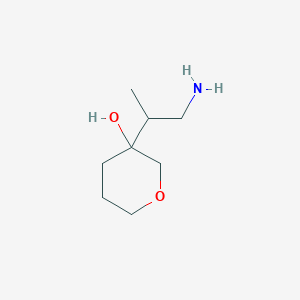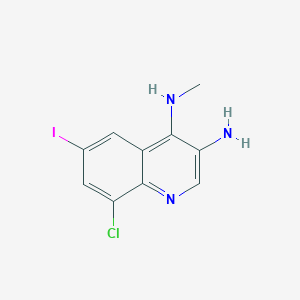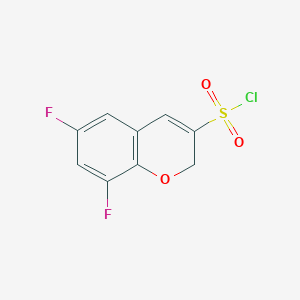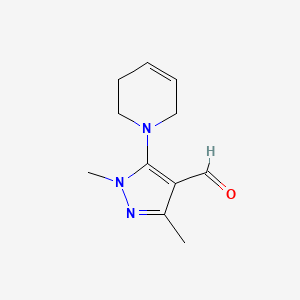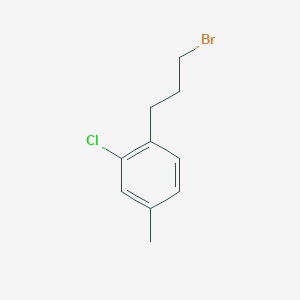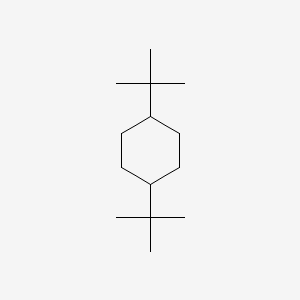
cis-1,4-Di-tert-butyl-cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,4-Di-tert-butyl-cyclohexane: is an organic compound with the molecular formula C14H28 . It is a derivative of cyclohexane, where two tert-butyl groups are attached to the 1 and 4 positions of the cyclohexane ring in a cis configuration. This compound is known for its unique conformational properties and is often studied in the context of stereochemistry and conformational analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4-Di-tert-butyl-cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions: cis-1,4-Di-tert-butyl-cyclohexane primarily undergoes substitution reactions due to the steric hindrance provided by the bulky tert-butyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents such as bromine or chlorine in the presence of light or a radical initiator.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound, although the bulky tert-butyl groups provide some resistance to oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used to reduce the compound.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halogenated cyclohexane derivatives, while oxidation can lead to the formation of cyclohexanones or cyclohexanols .
Applications De Recherche Scientifique
cis-1,4-Di-tert-butyl-cyclohexane is used in various scientific research applications, including:
Biology: While not directly used in biological systems, its derivatives can be studied for potential biological activity.
Medicine: Research into its derivatives may provide insights into the development of new pharmaceuticals.
Industry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Mécanisme D'action
The mechanism of action of cis-1,4-Di-tert-butyl-cyclohexane is primarily related to its conformational properties. The bulky tert-butyl groups force the cyclohexane ring into specific conformations, such as the chair or twisted boat forms. These conformations can influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
trans-1,4-Di-tert-butyl-cyclohexane: This isomer has the tert-butyl groups in a trans configuration, leading to different conformational properties and reactivity.
1,3-Di-tert-butyl-cyclohexane: Another isomer with tert-butyl groups at the 1 and 3 positions, which also exhibits unique conformational behavior.
Uniqueness: cis-1,4-Di-tert-butyl-cyclohexane is unique due to its specific steric hindrance and conformational preferences. The cis configuration of the tert-butyl groups leads to distinct conformational dynamics compared to its trans isomer and other positional isomers .
Propriétés
Numéro CAS |
4789-34-8 |
|---|---|
Formule moléculaire |
C14H28 |
Poids moléculaire |
196.37 g/mol |
Nom IUPAC |
1,4-ditert-butylcyclohexane |
InChI |
InChI=1S/C14H28/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h11-12H,7-10H2,1-6H3 |
Clé InChI |
IBTCQHAOKZFUES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



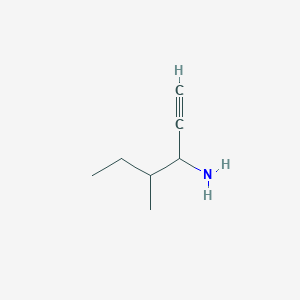
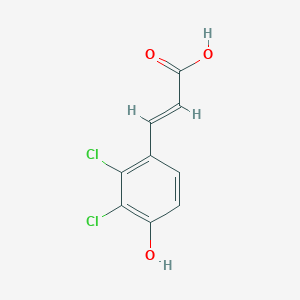

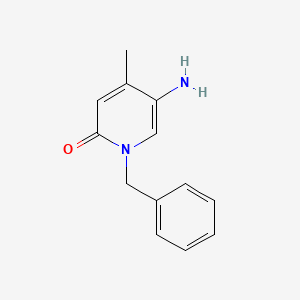
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
